Home > Products > Screening Compounds P123685 > N-[2-(1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide
N-[2-(1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide -

N-[2-(1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide

Catalog Number: EVT-4685862
CAS Number:
Molecular Formula: C21H20N4O2
Molecular Weight: 360.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • One approach could involve the reaction of a substituted pyrazole-5-carboxylic acid derivative with 2-(1H-indol-3-yl)ethanamine. [] This approach is commonly used for the synthesis of carboxamide derivatives.
  • Another approach could involve building the pyrazole ring from appropriately substituted precursors. [, , ]
Molecular Structure Analysis
  • The presence of the pyrazole ring, indole moiety, and methoxyphenyl group suggests a planar or near-planar structure. [, , ]
Applications
  • Medicinal Chemistry: The presence of a pyrazole ring, a privileged scaffold in medicinal chemistry, suggests potential biological activities. [, , , , ] This compound could serve as a starting point for developing novel drug candidates targeting various diseases.

N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3- carboxamide (HIOC)

  • Compound Description: HIOC is a synthetic compound investigated for its neuroprotective effects. Studies have shown that it can partially prevent retinal ganglion cell death following optic nerve crush in mice [].

Tauroursodeoxycholic Acid (TUDCA)

  • Compound Description: TUDCA is a bile acid derivative known for its neuroprotective properties. It has been shown to reduce retinal ganglion cell death following optic nerve crush in mice [].
  • Relevance: While structurally distinct from N-[2-(1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide, TUDCA's inclusion stems from its similar neuroprotective effects observed in the same study as HIOC []. This suggests a potential research interest in comparing the biological activities of these compounds despite their structural differences.

N-[2-(1H-Indol-3-yl)-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethyl]-4-methylbenzenesulfonamide

  • Compound Description: This compound, synthesized from a hydrazinyl indole precursor, exhibits potential antitubercular activity, demonstrating inhibitory action against the enoyl reductase (InhA) enzyme of Mycobacterium tuberculosis through docking studies [].

(2S,4R)-1-[5-Chloro-1-[(2,4-dimethoxyphenyl)sulfonyl]-3-(2-methoxy-phenyl)-2-oxo-2,3-dihydro-1H-indol-3-yl]-4-hydroxy-N,N-dimethyl-2-pyrrolidine carboxamide (SSR149415)

  • Compound Description: SSR149415 is a potent, selective, and orally active vasopressin V1b receptor antagonist. It exhibits nanomolar affinity for animal and human V1b receptors and has shown anxiolytic-like activity in animal models [].
  • Compound Description: AZ-037 is a synthetic cannabinoid of the PINACA, FUBINACA, and CHMINACA series, characterized by its indazole ring system []. It is structurally related to the compound "N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA)" mentioned in the same paper.

N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA)

  • Compound Description: This compound, synthesized and characterized in the study, was initially misidentified as AZ-037. It contains a pyrazole core, suggesting a bioisosteric replacement of the indazole ring commonly found in synthetic cannabinoids [].

N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxamide (5,3-AB-CHMFUPPYCA)

  • Compound Description: This compound is a regioisomer of 3,5-AB-CHMFUPPYCA, differing in the position of the carboxamide and fluorophenyl substituents on the pyrazole ring [].

N-(1-amino-3-methyl-1-oxobutan-2-yl)-4-chloro-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide

  • Compound Description: This compound is a chlorine-containing byproduct observed during the synthesis of 3,5-AB-CHMFUPPYCA. It possesses a chlorine atom at position 4 of the pyrazole ring [].

N-(2-(1H-Indol-3-yl)ethyl)-2-acetylthiazole-4-carboxamide (1)

  • Compound Description: This compound, a new algaecide isolated from marine bacteria, was synthesized from D-alanine [].

3-phenyl-N-(3-(4-phenylpiperazin-1-yl)propyl)-1H-pyrazole-5-carboxamide derivatives

  • Compound Description: These arylpyrazole derivatives, synthesized as part of a research program focused on developing novel non-steroidal anti-inflammatory drugs, have been evaluated for their ability to inhibit carrageenan-induced paw edema in rats [].

1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423)

  • Compound Description: DPC423 is a highly potent, selective, and orally active factor Xa inhibitor []. It was developed through the optimization of isoxazoline and isoxazole monobasic factor Xa inhibitors.

4-Chloro-3-[(3R)-(+)-5-chloro-1-(2,4-dimethoxybenzyl)-3-methyl-2- oxo-2,3-dihydro-1H-indol-3-yl]-N-ethyl-N-(3-pyridylmethyl)-benzamide, Hydrochloride (SSR126768A)

  • Compound Description: SSR126768A is a potent, highly selective, orally active oxytocin (OT) receptor antagonist with a long duration of action []. It has potential therapeutic application as a tocolytic agent for the management of preterm labor.

(2S)‐3‐(1H‐Indol‐3‐yl)‐2‐{[(4‐methoxyphenyl)carbamoyl]amino}‐N‐{[1‐(5‐methoxypyridin‐2‐yl)cyclohexyl]methyl}propanamide ((S)‐1)

  • Compound Description: (S)-1 is a potent non-peptidic formyl peptide receptor (FPR) agonist. It was radiolabeled with carbon-11 for in vivo evaluation as a potential PET radioligand for visualizing FPRs in the brain [].

N′-[5-Acetyl-3-(4-bromophenyl)-2,3-dihydro-1,3,4-thiadiazol-2-ylidene]-5-(1H-indol-3-yl)-1-phenyl-1H-pyrazole-3-carbohydrazide dimethylformamide monosolvate

  • Compound Description: This compound features bromophenyl, thiadiazolyl, pyrazolyl, phenyl, and indolyl ring systems within its structure. The crystal structure reveals intermolecular N—H...O, C—H...O, and C—H...Br contacts that contribute to its packing [].

N′-[5-Acetyl-3-(4-chlorophenyl)-2,3-dihydro-1,3,4-thiadiazol-2-ylidene]-5-(1H-indol-3-yl)-1-phenyl-1H-pyrazole-3-carbohydrazide dimethylformamide monosolvate

  • Compound Description: This compound features chlorophenyl, thiadiazolyl, pyrazolyl, phenyl, and indolyl ring systems within its structure. The crystal structure reveals intermolecular hydrogen bonds and weak interactions that contribute to its packing [].

5-Benzoyl-2-(5-bromo-1H-indol-3-yl)-4-(4-meth­oxy­phen­yl)-1H-pyrrole-3-carbo­nitrile

  • Compound Description: This compound, characterized by X-ray crystallography, contains a 5-bromo-1H-indole moiety and forms inversion dimers through N—H⋯N hydrogen bonds in its crystal structure [].
  • Compound Description: This compound is identified as a potential genotoxic impurity in Osimertinib mesylate, an antineoplastic agent []. Analytical methods for its trace-level quantification have been developed.

1-(4-(1H-Indol-3-yl)-6-(4-methoxyphenyl)pyrimidin-2-yl)hydrazine (5)

  • Compound Description: This compound serves as a key intermediate in the synthesis of pyrazolopyrimidine derivatives, which are evaluated for their antiproliferative activities [].

Ethyl 2-(1H-indol-3-yl)-5-[1-(4-methoxy­phen­yl)-4-oxo-3-phenyl­azetidin-2-yl]-4-nitro-3-(p-tol­yl)pyrrolidine-2-carboxyl­ate

  • Compound Description: This compound's crystal structure reveals a twisted pyrrolidine ring conformation and intermolecular N—H⋯O and C—H⋯O interactions that stabilize its crystal packing [].

Methyl 3-(4-bromophenyl)-2-(1H-indol-3-ylmethyl)-5-[1-(4-methoxyphenyl)-4-oxo-2-phenylazetidin-2-yl]-4-nitropyrrolidine-2-carboxylate

  • Compound Description: This compound’s crystal structure shows an envelope conformation of the pyrrolidine ring and intermolecular interactions, including N—H⋯O hydrogen bonds, influencing its crystal packing [].

Methyl 3-(2-chlorophenyl)-2-(1H-indol-3-ylmethyl)-5-[1-(4-methoxyphenyl)-4-oxo-3-phenylazetidin-2-yl]-4-nitropyrrolidine-2-carboxylate

  • Compound Description: The crystal structure of this compound reveals a planar β-lactam ring and a twisted pyrrolidine ring conformation. Intermolecular C—H⋯O and N—H⋯O hydrogen bonds, along with a weak π⋯π interaction, contribute to its crystal structure [].

5-(4-Methoxyphenyl)-1-[4-(4-methoxyphenyl)thiazol-2-yl]-3-[4-(prop-2-ynyloxy)phenyl]-4,5-dihydro-1H-pyrazole

  • Compound Description: The crystal structure of this compound exhibits a nearly coplanar four-ring system. Intermolecular π–π interactions and weak C—H...S, C—H...N, and C—H...O interactions contribute to its three-dimensional structure [].

(E)-Ethyl 2-Cyano-3-(1H-indol-3-yl)acrylates and (E)-3-(1H-Indol-3-yl)acrylonitriles

  • Compound Description: These compounds, containing an indole ring system, were synthesized through L-proline-catalyzed Knoevenagel condensation reactions [].

N-(3-chloro-2-oxo-4-phenylazetidin-1-yl)-4-(1H-indol-3-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides

  • Compound Description: These compounds, featuring both indole and pyrimidine rings, were synthesized using a green chemistry approach and screened for antibacterial and antifungal activities [].

3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles

  • Compound Description: These compounds, containing pyrazole and triazole rings, were synthesized and evaluated for their potential antifungal activity through molecular docking studies targeting 14-α-demethylase lanosterol [].

2-(4-((2-(4-alkoxyphenyl)-5-methyloxazol-4-yl)methyl)-1-alkyl-5-methyl-1H-pyrazol-3-yloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol derivatives

  • Compound Description: These pyrazole-based heterocycles attached to a sugar moiety were synthesized and assessed for their anti-diabetic activity using the urinary glucose excretion method [].

1-(5-(1H-imidazol-1-yl)-3-methyl-1-phenyl-1H-pyrazol-4-yl)- 3-amino-2-cyano-N-phenyl-1H-benzo[f]chromene-5-carboxamide Derivatives

  • Compound Description: These imidazole-pyrazole-benzo[f]chromene hybrids were synthesized via a multicomponent reaction and displayed promising antimicrobial and anticancer activities. Molecular modeling revealed their inhibitory activity against enzymes like FabH and EGFR [].

(E)-N,N′-Bis[2-(5-bromo-1H-indol-3-yl)ethyl]-N,N′-(but-2-ene-1,4-diyl)bis(4-methylbenzenesulfonamide)

  • Compound Description: This compound, characterized by its crystal structure, features a symmetrical structure with two 5-bromo-1H-indole units connected by a but-2-ene-1,4-diyl linker. Intermolecular N—H⋯O hydrogen bonds and short Br⋯Br contacts contribute to its crystal packing [].

3-Bromo-1-(3-chloropyridin-2-yl)-N-(4-ethoxyphenyl)-1H-pyrazole-5-carboxamide

  • Compound Description: The crystal structure of this compound, determined by X-ray crystallography, highlights a nearly planar arrangement of the pyrazole and benzene rings. Intermolecular N—H⋯N hydrogen bonds are the dominant interactions, forming chains along the c-axis [].

(2E,4E)‐N‐(4‐(1H‐Indol‐3‐yl)piperidin‐1‐yl)alkyl‐5‐(substituted phenyl)‐2,4‐pentadienamides

    5-(N-substituted-1H-indol-3-yl)-5H-thiazolo[4,3-b]-1,3,4-thiadiazole derivatives

    • Compound Description: These heterocyclic compounds, containing thiadiazole and thiazolidinone rings, were synthesized and their antioxidant activity was evaluated using DPPH radical scavenging assays [].

    (E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one

    • Compound Description: This compound is a crucial intermediate in the synthesis of osimertinib, a drug used to treat cancer [].

    3-(1-Benzyl-1H-indol-3-yl)-2-(1-ethyl-1H-indole-3-carbonyl)- acrylonitriles

    • Compound Description: These compounds, containing two indole ring systems, were synthesized using L-tryptophan as a catalyst and evaluated for their antimicrobial activities [].

    3-(furan-2-yl)-5-(4-methoxyphenyl)-1H-pyrazole

    • Compound Description: The crystal structure of this compound reveals a planar molecular structure stabilized by N–H···N intermolecular hydrogen bonds, forming dimers [, ].

    Ethyl 4-(5-bromo-1H-indol-3-yl)-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

    • Compound Description: The crystal structure of this compound shows two independent molecules in the asymmetric unit, both containing a 5-bromo-1H-indole moiety. Intermolecular N—H⋯O hydrogen bonds link the molecules into chains [].

    (1H-indol-3-yl)-N- methyl/phenyl-pyrazolidin pyrazole derivatives

    • Compound Description: These indole-based pyrazole derivatives were synthesized using microwave-assisted techniques and evaluated for their anti-inflammatory activity [].

    3-[(4-Methoxyphenyl)amino]propanehydrazide derivatives

    • Compound Description: These derivatives, incorporating various heterocyclic moieties like semicarbazide, thiadiazole, and triazole rings, were synthesized and screened for antioxidant and anticancer activities [, ].

    N1,n2-disubsituted n4-[4-(1-methyl-1h-indol-3-yl)-pyrimidin-2-yl]-5-methoxybenzene-1,2,4-triamine dichloroactetate

    • Compound Description: This compound acts as an EGFR modulator and has potential applications in cancer treatment [].
    • Compound Description: These indole-containing compounds were synthesized through a triphenylphosphine-catalyzed Knoevenagel condensation reaction using PEG-600 as a green solvent [].

    Fluorinated 3-benzyl-5-indolecarboxamides

    • Compound Description: This series of compounds, containing an indole ring system, was developed as potent and selective leukotriene receptor antagonists, with the compound 4-[[5-[((2R)-2-methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyli ndol- 3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (ZENECA ZD3523) identified as a lead candidate for clinical evaluation [].

    1-(3-Methyl-1-phenyl-1H-pyrazole-5-yl)piperazine

    • Compound Description: This pyrazole derivative serves as a key intermediate in the synthesis of Teneligliptin, a drug used to treat Type 2 Diabetes [].

    Properties

    Product Name

    N-[2-(1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide

    IUPAC Name

    N-[2-(1H-indol-3-yl)ethyl]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide

    Molecular Formula

    C21H20N4O2

    Molecular Weight

    360.4 g/mol

    InChI

    InChI=1S/C21H20N4O2/c1-27-16-8-6-14(7-9-16)19-12-20(25-24-19)21(26)22-11-10-15-13-23-18-5-3-2-4-17(15)18/h2-9,12-13,23H,10-11H2,1H3,(H,22,26)(H,24,25)

    InChI Key

    PDXNIAXTMIVEAX-UHFFFAOYSA-N

    SMILES

    COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NCCC3=CNC4=CC=CC=C43

    Canonical SMILES

    COC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NCCC3=CNC4=CC=CC=C43

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.